N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
CAS No.: 136552-20-0
Cat. No.: VC14603330
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136552-20-0 |
|---|---|
| Molecular Formula | C14H11NO |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | N-prop-2-ynylnaphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C14H11NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2,(H,15,16) |
| Standard InChI Key | TVIWFFSQFQBIIJ-UHFFFAOYSA-N |
| Canonical SMILES | C#CCNC(=O)C1=CC=CC2=CC=CC=C21 |
Introduction
Structural Features and Physicochemical Properties
Core Structure and Functional Groups
The compound consists of:
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Naphthalene core: A fused bicyclic aromatic system providing π-π interactions and hydrophobicity.
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Carboxamide group: A CONH₂ moiety enabling hydrogen bonding and enzymatic interactions.
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Propargyl substituent: A terminal alkyne (C≡CH) facilitating click chemistry and covalent modifications.
Key Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.24 g/mol | |
| IUPAC Name | N-(prop-2-yn-1-yl)naphthalene-1-carboxamide | |
| SMILES | C#CCNC(=O)C1=CC=CC=C2C=CC=CC12 | |
| Solubility | Organic solvents (e.g., DCM, DMF) |
Computational Modeling Insights
Molecular docking studies (e.g., AutoDock Vina) suggest the naphthalene core interacts with hydrophobic pockets in enzymes, while the carboxamide and propargyl groups participate in hydrogen bonding and covalent modifications, respectively . The alkyne group’s geometry (C≡C bond length ~1.20 Å) and torsion angles influence its reactivity in cycloaddition reactions .
Synthesis and Preparation Methods
Standard Synthetic Route
The compound is synthesized via amide bond formation between naphthalene-1-carboxylic acid derivatives and propargylamine. Key steps include:
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Activation of carboxylic acid: Conversion to acid chloride or mixed anhydride.
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Coupling with propargylamine: Using catalysts like HOBt or EDC in polar aprotic solvents (e.g., DMF).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
Typical Conditions
| Component | Details | Source |
|---|---|---|
| Reagents | Naphthalene-1-carboxylic acid chloride, propargylamine | |
| Catalysts | HOBt, EDC | |
| Solvent | DMF, DCM | |
| Temperature | 0–25°C to reflux | |
| Yield | Not reported (estimated 50–70%) |
Alternative Routes
Click Chemistry: The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for post-synthetic modification. For example, reaction with azide-functionalized fluorophores creates labeled derivatives for imaging studies .
Biological Activity and Mechanisms
Apoptotic Induction
In related quinolinone derivatives, caspase-3/8/9 activation and cytochrome C release are observed, suggesting mitochondrial apoptosis pathways . The naphthalene core may mimic hydrophobic motifs in pro-apoptotic BH3 peptides, binding anti-apoptotic proteins like Mcl-1 .
Comparative Analysis with Analogous Compounds
Structural and Functional Contrasts
Reactivity and Selectivity
The naphthalene vs. benzene core influences hydrophobicity and electronic properties. Propargyl groups in both compounds enable click chemistry, but the carboxamide’s hydrogen-bonding capacity differs from benzamide’s.
Research Applications and Future Directions
Drug Design and Biochemical Probes
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Targeted Therapies: Derivatization via CuAAC to create prodrugs or imaging agents .
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Enzyme Inhibition: Screening against kinases or proteases using in vitro assays (e.g., MTT, caspase-3 activation) .
Materials Science
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Polymer Chemistry: Incorporation into polyamides or polyacetylenes via alkyne polymerization .
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Surface Functionalization: Anchoring onto gold nanoparticles for biosensor applications .
Challenges and Next Steps
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